molecular formula C9H11NO5 B12918077 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate CAS No. 188680-93-5

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate

Cat. No.: B12918077
CAS No.: 188680-93-5
M. Wt: 213.19 g/mol
InChI Key: ZGBDLHQEJJDYBR-UHFFFAOYSA-N
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Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is an organic compound that features a maleimide group. This compound is known for its reactivity with thiol groups, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate typically involves the reaction of maleic anhydride with ethyl alcohol under controlled conditions The reaction proceeds through the formation of an intermediate maleic acid ester, which is then cyclized to form the maleimide structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction temperatures and pressures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The maleimide group can react with nucleophiles such as amines and thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary amines and thiols, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Nucleophilic substitution: Products include substituted maleimides.

    Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.

    Hydrolysis: Ethanol and carbon dioxide are the primary products.

Scientific Research Applications

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules, particularly proteins, through thiol-maleimide coupling.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The primary mechanism of action for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate involves its reactivity with thiol groups. The maleimide group forms a stable covalent bond with thiols, which is a key reaction in bioconjugation and protein modification. This reactivity is exploited in various applications, including the development of targeted drug delivery systems and the synthesis of functionalized polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
  • N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide

Uniqueness

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is unique due to its combination of a maleimide group and an ethyl carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in both research and industrial applications.

Properties

CAS No.

188680-93-5

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)ethyl ethyl carbonate

InChI

InChI=1S/C9H11NO5/c1-2-14-9(13)15-6-5-10-7(11)3-4-8(10)12/h3-4H,2,5-6H2,1H3

InChI Key

ZGBDLHQEJJDYBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCN1C(=O)C=CC1=O

Origin of Product

United States

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